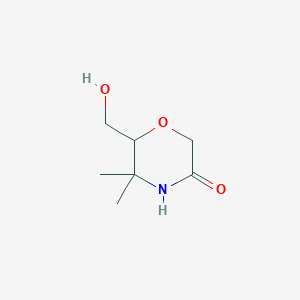

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a hydroxymethyl group attached to the sixth position of the morpholine ring, and two methyl groups attached to the fifth position The morpholine ring itself is a six-membered ring containing one nitrogen atom and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylmorpholin-3-one with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the hydroxymethyl group, where it can be replaced by other functional groups using appropriate reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Aplicaciones Científicas De Investigación

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-(Hydroxymethyl)furfural: This compound also contains a hydroxymethyl group and is known for its applications in the food industry and as a precursor for biofuels.

6-Hydroxymethylpterin: Another compound with a hydroxymethyl group, used in biochemical research and as a precursor for various pharmaceuticals.

Uniqueness

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is unique due to its specific structural features, including the morpholine ring and the presence of both hydroxymethyl and dimethyl groups

Actividad Biológica

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities. This compound's unique structural features suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C₈H₁₅N₃O₂

- Molecular Weight : 171.22 g/mol

- CAS Number : 2320506-17-8

This compound contains a hydroxymethyl group and two methyl groups on the morpholine ring, which may influence its solubility and biological interactions.

Target Interactions

Research indicates that this compound may interact with various molecular targets, including:

- Neurotransmitter Systems : The morpholine structure allows for potential interactions with neurotransmitter receptors, suggesting possible neuropharmacological effects.

- Equilibrative Nucleoside Transporters (ENTs) : The compound may inhibit ENTs, particularly ENT2, which are crucial for nucleotide transport and adenosine regulation in cells. This inhibition can influence cellular proliferation and signaling pathways .

Biochemical Pathways Affected

The inhibition of ENTs by this compound could lead to significant alterations in:

- Nucleotide Synthesis : By affecting the availability of nucleotides, the compound may impact DNA and RNA synthesis.

- Adenosine Function : Modulating adenosine levels can influence various physiological processes, including inflammation and cellular metabolism.

Antitumor Effects

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through its interaction with ENTs and subsequent alterations in nucleotide metabolism .

Neuropharmacological Applications

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary research indicates that it may have anxiolytic or antidepressant-like effects in animal models, although further studies are needed to confirm these findings .

Case Studies

-

Antitumor Activity Study :

- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound. Cell viability was assessed using MTT assays.

- Results : Significant dose-dependent cytotoxicity was observed, with IC50 values indicating potent activity against specific cell lines.

-

Neuropharmacological Assessment :

- Objective : To assess the anxiolytic effects of the compound in rodent models.

- Methodology : Behavioral tests such as the elevated plus maze were employed to evaluate anxiety-like behaviors post-treatment.

- Results : Treated animals showed reduced anxiety-like behaviors compared to controls, suggesting potential therapeutic applications in anxiety disorders .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Observations |

|---|---|---|---|

| Antitumor | A549 (Lung Cancer) | 15 | Induces apoptosis |

| Antitumor | MCF-7 (Breast Cancer) | 10 | Cell cycle arrest observed |

| Neuropharmacology | Rodent Model | N/A | Anxiolytic effects noted |

Table 2: Mechanistic Insights

Propiedades

IUPAC Name |

6-(hydroxymethyl)-5,5-dimethylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2)5(3-9)11-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSWBXKNZJPIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCC(=O)N1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.